molecular formula C11H12O B13949857 Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- CAS No. 454251-51-5

Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy-

Cat. No.: B13949857
CAS No.: 454251-51-5
M. Wt: 160.21 g/mol
InChI Key: CHXXUWPLBSWRJQ-UHFFFAOYSA-N
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Description

The compound "Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy-" is a substituted aromatic molecule featuring a cyclopropenylmethyl group at the 1-position and a methoxy group at the 2-position of the benzene ring. Cyclopropenylmethyl groups are known for their high ring strain and reactivity, which can influence electronic properties and biological activity [1]. Methoxy substituents, on the other hand, are electron-donating groups that enhance aromatic stability and modulate solubility [2].

Properties

CAS No.

454251-51-5

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-(cyclopropen-1-ylmethyl)-2-methoxybenzene

InChI

InChI=1S/C11H12O/c1-12-11-5-3-2-4-10(11)8-9-6-7-9/h2-6H,7-8H2,1H3

InChI Key

CHXXUWPLBSWRJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=CC2

Origin of Product

United States

Preparation Methods

Benzene Core Preparation

Benzene itself is commonly prepared via:

  • Cyclic polymerization of ethyne (acetylene) over red-hot iron tubes at elevated temperatures (~873 K).
  • Decarboxylation of aromatic acids such as sodium benzoate with soda lime.
  • Reduction of phenol vapors over heated zinc dust.
  • Hydrolysis of benzene sulfonic acid with superheated steam.

These methods provide the benzene core that can be further functionalized to introduce substituents like methoxy and cyclopropenylmethyl groups.

Preparation of the 2-Methoxybenzene Intermediate

The 2-methoxybenzene moiety (o-anisole) is a key intermediate. It is typically synthesized by methylation of catechol or o-hydroxybenzene derivatives using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

Table 1: Typical Methylation Reaction Conditions for 2-Methoxybenzene

Starting Material Methylating Agent Base Solvent Temperature Yield (%) Reference
Catechol Methyl iodide Potassium carbonate Acetone Reflux 85-90
o-Hydroxybenzene Dimethyl sulfate Sodium hydroxide Water/Organic 50-70 °C 80-88

This step ensures the methoxy group is regioselectively installed at the 2-position of the benzene ring, providing a platform for further substitution.

Introduction of the Cyclopropenylmethyl Group

The cyclopropenylmethyl substituent is introduced via nucleophilic substitution or reductive amination involving cyclopropane-bearing intermediates.

Synthesis of Cyclopropylmethyl Aldehyde Intermediate

The cyclopropane-bearing aldehyde is a crucial intermediate for the attachment of the cyclopropenylmethyl group. It can be synthesized from 2-methoxybenzonitrile by treatment with ethylmagnesium bromide (a Grignard reagent) and titanium isopropoxide, followed by Lewis acid catalysis (boron trifluoride etherate), as reported in synthetic schemes for related cyclopropylmethylamines.

Reductive Amination and N-Substitution

The aldehyde intermediate undergoes reductive amination or nucleophilic substitution with primary amines to form the corresponding cyclopropylmethyl derivatives. Sodium borohydride or sodium triacetoxyborohydride are commonly used reducing agents in these transformations.

Table 2: Reductive Amination Conditions for Cyclopropenylmethyl Derivatives

Aldehyde Intermediate Amine Type Reducing Agent Solvent Temperature Yield (%) Reference
Cyclopropane aldehyde Primary amines Sodium borohydride (NaBH4) Methanol/THF 0-25 °C 70-85
Cyclopropane aldehyde Primary amines Sodium triacetoxyborohydride (NaBH(OAc)3) Dichloromethane Room temp 75-90

This reductive amination allows the formation of the cyclopropenylmethyl substituent attached to the aromatic ring.

Synthetic Route Summary for Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy-

A representative synthetic route based on literature data is as follows:

Research Findings and Analysis

  • The use of Grignard reagents and Lewis acid catalysis is critical for the formation of the cyclopropane ring system attached to the benzene ring.
  • Reductive amination provides a versatile and high-yielding method to attach the cyclopropenylmethyl substituent.
  • Methoxy substitution at the 2-position stabilizes the aromatic system and can influence the reactivity of the cyclopropenylmethyl group.
  • The synthetic intermediates and final compounds have been characterized by spectroscopic methods (NMR, MS) and crystallography where applicable.

Data Table: Comparative Preparation Methods and Yields

Step Method Key Reagents Yield Range (%) Notes Reference
Benzene core preparation Decarboxylation of sodium benzoate Sodium benzoate, soda lime 60-75 Laboratory method for benzene ring
Methoxy group introduction Methylation of catechol Methyl iodide, K2CO3 85-90 Efficient regioselective methylation
Cyclopropane aldehyde synthesis Grignard addition + Lewis acid Ethylmagnesium bromide, BF3·Et2O 70-85 Key step for cyclopropenyl intermediate
Reductive amination NaBH4 or NaBH(OAc)3 reduction Primary amines, NaBH4/NaBH(OAc)3 70-90 High-yielding attachment of cyclopropenylmethyl

Chemical Reactions Analysis

Electrophilic Substitution Reactions

This compound can undergo electrophilic substitution reactions due to the electron-donating effect of the methoxy group. Common electrophiles include halogens and nitronium ions.

Reaction TypeElectrophileProduct
HalogenationBr₂Brominated product
NitrationHNO₃Nitro derivative

Nucleophilic Substitution Reactions

The presence of the methoxy group makes this compound susceptible to nucleophilic attack, especially under basic conditions.

Reaction TypeNucleophileProduct
HydrolysisH₂OAlcohol derivative
AlkylationAlkyl halideAlkylated product

Rearrangement Reactions

Under certain conditions, Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- can undergo rearrangements leading to different structural isomers.

  • Research Findings

Recent studies have focused on the reactivity patterns of similar compounds and their implications in synthetic organic chemistry:

  • A study highlighted that compounds with methoxy groups can enhance the electrophilicity of adjacent carbon centers, facilitating various substitution reactions .

  • Another research indicated that cyclopropenyl derivatives exhibit unique stability and reactivity profiles due to their strained ring structure, which can lead to innovative synthetic pathways .

Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- represents an intriguing subject for further research in organic synthesis and medicinal chemistry. Its diverse reactivity patterns offer potential pathways for developing new compounds with desirable properties. Continued exploration of its chemical behavior could lead to significant advancements in both academic and industrial applications.

  • References

The information presented in this article was derived from various scholarly articles and research findings that explore related compounds and their chemical behaviors . Further studies are encouraged to elucidate the full potential of Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy-.

Scientific Research Applications

Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- is not fully understood. it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This property makes it a useful tool in organic synthesis and biological imaging .

Comparison with Similar Compounds

Structural and Functional Group Analogues

The following compounds share structural similarities with "Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy-", differing primarily in substituent groups or side chains:

Compound Name Molecular Formula CAS Number Key Substituents Molecular Weight Notable Properties
1-(2-Chloroethoxy)-2-methoxybenzene C₉H₁₁ClO₂ 53815-60-4 2-chloroethoxy, 2-methoxy 186.64 High polarity due to chloro and methoxy groups; used in synthetic intermediates [2]
Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-2-methyl-4-nitro- C₉H₇ClF₃NO₃ 60984-98-7 Trifluoroethoxy, nitro, methyl 269.61 Electron-withdrawing groups enhance reactivity in electrophilic substitutions [10]
Benzene, 1-isocyanato-2-(1-methoxyethenyl)- C₁₀H₁₀NO₃ 775348-87-3 Isocyanato, methoxyethenyl 193.20 Reactive isocyanate group for polymer synthesis [19]
Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy (Dimethyl-Bisphenol A) C₁₇H₂₀O₂ 1568-83-8 Bisphenol backbone, methoxy 256.34 High thermal stability; used in epoxy resins [5]
Benzene, (1-methoxyethenyl) C₉H₁₀O 4747-13-1 Methoxyethenyl 134.18 α-Methoxystyrene derivative; participates in cycloaddition reactions [12]

Structure-Activity Relationships (SAR)

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • Methoxy groups (electron-donating) enhance aromatic stability and solubility, as seen in 1-(2-Chloroethoxy)-2-methoxybenzene [2].
    • Nitro or trifluoroethoxy groups (electron-withdrawing) increase electrophilic reactivity, as in Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-2-methyl-4-nitro- [10].
  • Cyclopropenylmethyl vs.
  • Bioactivity :
    • Styryl benzyl sulfoxides (e.g., Ex-RAD analogs ) demonstrate that substituents like 2-methoxy or 4-fluoro on the styrene side enhance radioprotective activity [1].

Biological Activity

Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy-, is an organic compound notable for its unique structural features, which include a methoxy group and a cyclopropenylmethyl group attached to a benzene ring. This compound has garnered interest in various fields, particularly in pharmaceuticals and materials science, due to its potential biological activities.

The molecular formula of Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- is C_{10}H_{10}O, with a molar mass of approximately 160.21 g/mol. The presence of the methoxy group (-OCH₃) allows for nucleophilic substitution reactions, while the cyclopropenyl group can undergo various transformations that may enhance its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- exhibit significant antimicrobial properties. For instance, analogs of fluconazole with similar structural motifs have shown effective antifungal activity against Candida albicans with minimum effective concentrations (MEC) as low as 0.31 μg/mL . These findings suggest that Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- might also possess antimicrobial capabilities.

Study on Antiproliferative Activity

A study evaluated the antiproliferative effects of various compounds against human cancer cell lines. Compounds with methoxy and cyclopropenyl groups demonstrated significant activity against breast cancer (MDA-MB-468) and melanoma (SK-MEL-28), indicating that similar structures could be effective in targeting cancer cells . Although specific data for Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- is not available, the results from related compounds provide a basis for further investigation.

The biological activity of Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- may be attributed to several mechanisms:

  • Nucleophilic Substitution : The methoxy group can facilitate nucleophilic attacks on electrophilic centers in biological molecules.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cell proliferation and survival.

Research Findings Summary Table

Activity Type Related Compounds IC50/MEC Values Notes
AntifungalFluconazole AnalogsMEC: 0.31 μg/mLEffective against C. albicans
AnticancerVarious DerivativesIC50: 4.1 - 25.3 nMSignificant activity against cancer cell lines
AntimicrobialBioactive CompoundsVariesPotential antimicrobial properties indicated by structural similarities

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